molecular formula C20H18O5 B2635684 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 873857-31-9

2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2635684
CAS RN: 873857-31-9
M. Wt: 338.359
InChI Key: VYXRCJPNDDNJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2H-chromene, also known as coumarin . Coumarins are a type of chemical compound found in many plants. They have a simple structure and mild adverse effects . They have been used in medicinal industry especially as anti-coagulants .


Synthesis Analysis

While specific synthesis methods for this compound are not available, coumarins can be synthesized through several routes . These methods are often carried out under green conditions, such as using green solvents and catalysts .

Scientific Research Applications

Synthetic Protocols and Chemical Properties

Synthetic Protocols on 6H-Benzo[c]chromen-6-ones

6H-Benzo[c]chromen-6-ones, which are structurally related to the specified compound, play a significant role as core structures in secondary metabolites with considerable pharmacological importance. The review by Mazimba (2016) details various synthetic procedures for these compounds, highlighting protocols such as Suzuki coupling reactions and reactions of 3-formylcoumarin with silylenol ethers, which are relevant for the synthesis and functionalization of compounds like 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (Mazimba, 2016).

Biological Activities and Applications

Anticancer Properties

A study by Sugita et al. (2017) investigated the tumor specificity and keratinocyte toxicity of various synthesized compounds, including chromone derivatives. It was found that certain chromone compounds exhibited high tumor specificity with minimal toxicity to keratinocytes, indicating potential as anticancer agents. These findings suggest the utility of chromene derivatives in the development of safer anticancer drugs (Sugita et al., 2017).

Overview of 3-Hydroxycoumarin Chemistry

Although focusing on 3-hydroxycoumarin, a study by Yoda (2020) provides insights into the chemical, photochemical, and biological properties of hydroxycoumarins, which are relevant to the broader family of coumarin compounds, including 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. This review highlights the importance of hydroxycoumarins in various fields, such as pharmacology and agrochemical industries, and discusses synthesis routes and biological activities (Yoda, 2020).

Future Directions

Given the biological activities of coumarins, future research could focus on designing and developing potent leads of 2H-chromene analogs for their promising biological activities .

properties

IUPAC Name

(2,3,6-trimethylphenyl) 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11-8-9-12(2)17(13(11)3)24-19(21)15-10-14-6-5-7-16(23-4)18(14)25-20(15)22/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXRCJPNDDNJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.